molecular formula C12H13NO2 B1488427 (5-(4-Ethylphenyl)isoxazol-4-yl)methanol CAS No. 2092628-49-2

(5-(4-Ethylphenyl)isoxazol-4-yl)methanol

Cat. No. B1488427
CAS RN: 2092628-49-2
M. Wt: 203.24 g/mol
InChI Key: IBGBOWIDQASGML-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Isoxazoles, including “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles synthetically useful .

Scientific Research Applications

Synthesis and Chemical Properties

  • Double Diastereoselective Synthesis : A study by Kim et al. (2005) focused on the synthesis of syn,syn-Bis(1,2-isoxazolin-5-yl)methanols, a category that includes compounds like (5-(4-Ethylphenyl)isoxazol-4-yl)methanol. They were synthesized via a double diastereoselective 1,3-dipolar cycloaddition reaction. This study highlights the potential for creating complex polyols, which have applications in various chemical synthesis processes (H. Kim et al., 2005).

  • Inhibiting Effect in Corrosion Studies : Khezri et al. (2020) investigated the use of a similar compound, [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol, as an efficient inhibitor for copper corrosion in sulfuric acid solutions. This study shows the potential of this compound derivatives in industrial applications, particularly in metal protection and corrosion inhibition (A. Khezri et al., 2020).

Biological and Medicinal Applications

  • Cytotoxic Activity in Cancer Research : Rao et al. (2014) conducted research on derivatives of isoxazole, including this compound, for their cytotoxic activity against various human cancer cell lines. This study indicates the potential of such compounds in developing new anticancer drugs (P. Sambasiva Rao et al., 2014).

  • Antitumor and Anti-inflammatory Properties : Another study by Kletskov et al. (2018) synthesized derivatives containing isoxazole moieties and evaluated their synergistic effect with antitumor drugs. This research suggests the application of this compound derivatives in enhancing the efficacy of existing antitumor medications (A. Kletskov et al., 2018).

Future Directions

Isoxazoles, including “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are commonly found in many commercially available drugs and have been the subject of research in medicinal chemistry over the past decades .

Mechanism of Action

properties

IUPAC Name

[5-(4-ethylphenyl)-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)12-11(8-14)7-13-15-12/h3-7,14H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGBOWIDQASGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol
Reactant of Route 2
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol
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(5-(4-Ethylphenyl)isoxazol-4-yl)methanol
Reactant of Route 4
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol
Reactant of Route 5
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol
Reactant of Route 6
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol

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